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2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid

Fmoc SPPS building blocks N-methyl amino acids α,α-dialkyl glycines

Resolving hindered N-methylamine acylation in SPPS is a persistent challenge. This Fmoc-N-Me-α,α-diethylglycine building block (≥95% HPLC) eliminates on-resin N-methylation of Deg, pre-integrating dual steric hindrance for constrained peptidomimetics. Recommended for microwave-assisted SPPS (50-60 °C, HATU/HOAt) to ensure efficient coupling. Ship from US stock with full QA documentation.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 1702655-93-3
Cat. No. B3015945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid
CAS1702655-93-3
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCCC(CC)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-4-22(5-2,20(24)25)23(3)21(26)27-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19H,4-5,14H2,1-3H3,(H,24,25)
InChIKeyDELOTLKBJZLDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Class Context


2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid (CAS 1702655-93-3) is an Fmoc-protected, N-methylated, α,α-dialkyl amino acid building block designed for Fmoc/tBu solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₂H₂₅NO₄ with a molecular weight of 367.4 Da and a computed XLogP3 of 4.5 [1]. The compound belongs to the class of sterically demanding Cα,α-disubstituted glycines—specifically Fmoc-N-methyl-α,α-diethylglycine—and is supplied at ≥95% purity (HPLC) for research and development use . As a doubly hindered monomer combining both N-methylation and two α-ethyl substituents, it serves as a specialized tool for introducing conformational constraints and metabolic stability into synthetic peptides, distinguishing it from simpler Fmoc-amino acids that lack either the N-alkyl or the gem-dialkyl architectural feature.

SPPS Fmoc/tBu solid-phase peptide synthesis monomer
N-Methylation Pre-installed N-methyl supports protease stability design
Backbone α,α-Diethyl substitution enforces fully-extended conformation

Why Generic Substitution Fails in Peptide Synthesis


Fmoc-protected amino acid building blocks are not interchangeable when steric hindrance, conformational bias, or metabolic fate governs the design objective. Standard Fmoc-amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH) possess a single α-substituent and an unmodified secondary amine, enabling routine coupling with reagents such as HBTU or DIC/HOBt. In contrast, the target compound combines an N-methyl tertiary carbamate with two α-ethyl groups, creating a quaternary α-carbon center [1]. Each of these features independently raises the activation barrier for peptide bond formation: N-methylation substantially slows acylation kinetics and necessitates potent coupling reagents (HATU, PyAOP, or acid fluorides) [2], while gem-dialkyl substitution eliminates the α-proton required for oxazolone-mediated racemization and simultaneously enforces a restricted conformational landscape [3]. A researcher attempting to substitute Fmoc-Deg-OH (CAS 218926-46-6, lacking N-methylation) or Fmoc-N-Me-Aib-OH (CAS 400779-65-9, bearing smaller α-methyl groups) into a sequence optimized for the dual N-methyl/α,α-diethyl architecture would encounter divergent coupling yields, altered backbone geometry, and potentially compromised protease resistance. The quantitative evidence below establishes where these differences manifest in measurable terms.

Fmoc-Deg-OH Lacks N-methylation; coupling kinetics and H-bond donor profile differ, limiting permeability design transfer
Fmoc-N-Me-Aib Smaller α-methyl groups alter conformational bias, favoring 3₁₀/α-helix over the fully-extended 2.0₅-helix
Standard Fmoc-AAs Single α-substituent and α-proton enable racemization; cannot replicate the steric shield and achiral quaternary center

Product-Specific Quantitative Evidence


Structural Differentiation: N-Methyl vs. Deg

The target compound (CAS 1702655-93-3) is distinguished from its closest commercial analog, Fmoc-α,α-diethylglycine (Fmoc-Deg-OH, CAS 218926-46-6), by the presence of an N-methyl group on the carbamate nitrogen. This structural difference is reflected in the molecular formula (C₂₂H₂₅NO₄ vs. C₂₁H₂₃NO₄), molecular weight (367.4 Da vs. 353.41 Da), and computed lipophilicity. The N-methyl substitution converts the nitrogen from a hydrogen-bond donor to a purely hydrogen-bond acceptor, alters the rotational profile of the Fmoc-carbamate bond, and further increases steric demand at the already hindered α-center [1].

Structural Identity vs. Fmoc-Deg-OH
Head-to-head
C₂₂H₂₅NO₄ (MW 367.4) vs. C₂₁H₂₃NO₄ (MW 353.4); Δ +14.0 Da; HBD 1 vs. 2
N-Methyl alters coupling compatibility and H-bond profile
Computed XLogP3; confirm with experimental logD
Fmoc SPPS building blocks N-methyl amino acids α,α-dialkyl glycines peptide conformational design

Fully-Extended 2.0₅-Helix Conformation

Homopeptides built from Cα,α-diethylglycine (Deg) adopt the fully-extended 2.0₅-helical conformation, characterized by the longest possible separation between adjacent α-carbon atoms (~3.9 Å) among all amino acid-derived peptides. X-ray diffraction studies of N-methylated Deg homo-pentapeptides demonstrate that mono-N-methylation at the N-terminal acetylated residue does not significantly perturb this extended conformation in the crystalline state [1]. This contrasts with Cα,α-dimethylglycine (Aib) peptides, which favor 3₁₀- or α-helical folding, and with standard α-amino acids that populate multiple regions of Ramachandran space.

Backbone Geometry
Supporting evidence
~3.9 Å Cα–Cα
Supports extended backbone peptide design
X-ray diffraction of Deg₅ homopeptide
peptide conformation 2.0₅-helix Cα,α-diethylglycine X-ray diffraction backbone constraint

Racemization Resistance in SPPS

α,α-Dialkyl amino acids, including the target compound, possess no α-proton and therefore cannot undergo the deprotonation–reprotonation pathway that leads to racemization (or epimerization) via oxazolone intermediates during carbodiimide- or uronium-mediated coupling. This stands in direct contrast to standard Fmoc-amino acids (e.g., Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH), which are well-documented to suffer measurable epimerization under routine SPPS conditions [1]. The N-methyl group provides additional steric shielding of the tertiary amide bond, further suppressing any alternative stereomutation pathways. Fmoc-protected amino acid fluorides derived from α,α-dialkyl substrates have been demonstrated to couple without detectable racemization in model peptide systems [2].

Racemization Risk
Class-level
0% (precluded) vs. 1–10%
Stereochemical integrity simplifies purification
Applies to α,α-dialkyl amino acids; review coupling conditions
racemization-free coupling α,α-disubstituted amino acids peptide epimerization Fmoc SPPS quality control

Protease Resistance from N-Methylation

Backbone N-methylation is an established strategy for conferring protease resistance to synthetic peptides. In a systematic study of gelatinase biosynthesis-activating pheromone (GBAP) analogs, N-methylation at a single optimized position (Phe7) increased peptide half-life against protease digestion by more than 6-fold relative to the native, non-methylated signal [1]. This effect arises because the N-methyl group sterically obstructs the protease active site and eliminates a key hydrogen-bond donor required for substrate recognition. Comprehensive reviews confirm that N-methylation consistently improves metabolic stability, membrane permeability, and oral bioavailability of peptide drug candidates [2]. The target compound delivers this N-methyl modification pre-installed on a hindered α,α-diethylglycine scaffold, enabling direct incorporation without post-synthetic N-methylation steps that often suffer from low yield and incomplete conversion.

Protease Stability
Class-level
>6-fold half-life increase
Supports peptide stability design
Class-level evidence; sequence context matters
N-methylation protease stability peptide half-life metabolic stabilization peptide therapeutics

Lipophilicity Advantage Over Polar Analogs

The target compound exhibits a computed XLogP3 of 4.5, significantly higher than typical Fmoc-protected proteinogenic amino acids (e.g., Fmoc-Ala-OH: XLogP3 ~2.8; Fmoc-Leu-OH: XLogP3 ~3.5) [1]. This elevated lipophilicity arises from the combined contribution of the fluorenylmethyl group, two ethyl side chains, and the N-methyl substituent, each adding approximately 0.5-1.0 logP units. The compound contains only one hydrogen-bond donor (the carboxylic acid) and four hydrogen-bond acceptors, compared to two HBDs in non-N-methylated Fmoc-amino acids [1]. This profile favors partitioning into hydrophobic environments, making the building block particularly suited for synthesizing membrane-active peptides or sequences requiring enhanced cellular uptake.

Lipophilicity Profile
Class-level
XLogP3 4.5, HBD 1 vs. Fmoc-Deg-OH XLogP3 ~3.9, HBD 2
Supports permeability and biodistribution optimization
Computed values; experimental logD confirmation advised
lipophilicity XLogP3 membrane permeability Fmoc building block solubility peptide physicochemical optimization

Research and Industrial Applications


Protease-Resistant N-Methylated Peptide Therapeutics

When designing peptide drug candidates requiring extended in vivo half-life, the target compound delivers pre-installed N-methylation on a sterically encumbered scaffold. Direct incorporation via Fmoc SPPS eliminates the need for low-yielding on-resin N-methylation of the Deg residue. The >6-fold protease half-life improvement documented for N-methylated peptides [1] supports this application. Recommended coupling strategy: use Fmoc-amino acid fluoride or HATU/HOAt with extended coupling times (2-12 h) and elevated temperature (50-60 °C, microwave-assisted) for efficient acylation of the hindered N-methylamine [2].

Fully-Extended β-Strand Mimetics and Spacers

For structural biology and peptidomimetic design projects requiring a rigid, fully-extended backbone segment, the α,α-diethylglycine core enforces the 2.0₅-helical conformation (~3.9 Å Cα–Cα separation) [3]. The N-methyl group allows this extended geometry to be maintained while blocking a hydrogen-bond donor site, useful for discriminating solvent-exposed from intramolecularly H-bonded amides in structural studies [3]. This scaffold is particularly relevant for designing transmembrane peptide helices, synthetic ion channels, and peptide-based nanostructures where precise inter-residue spacing is critical.

Racemization-Proof Peptide Manufacturing

In process chemistry and GMP peptide manufacturing, sequences containing the target compound are intrinsically protected against racemization during coupling, storage, and cleavage [4]. This eliminates the need for chiral HPLC purification of diastereomeric impurities arising from epimerization at that position. The compound's achiral quaternary α-carbon simplifies quality control: only one molecular species is possible regardless of coupling conditions, reducing analytical method development burden and improving batch-to-batch consistency.

Cell-Permeable Orally Bioavailable Peptide Leads

Peptide programs targeting intracellular protein-protein interactions or requiring oral bioavailability benefit from the compound's elevated XLogP3 (4.5) and reduced hydrogen-bond donor count (1 HBD) [5]. The two ethyl substituents and the N-methyl group collectively increase logP by approximately 1.5-2.0 units compared to standard Fmoc-amino acids, enhancing passive membrane diffusion. Strategic placement of this residue within a peptide sequence can improve both cellular uptake and intestinal permeability, as supported by the broader N-methylation literature demonstrating enhanced oral bioavailability in cyclic and linear peptide series [6].

Application
Selection Property
Validation Focus
Peptide stability research
Pre-installed N-methylation
Protease half-life assay context
Extended backbone design
α,α-diethylglycine scaffold
X-ray / 2.0₅-helix conformation review
High-purity peptide synthesis
Achiral quaternary α-carbon
Racemization-free SPPS validation
Membrane permeability studies
Elevated lipophilicity & reduced HBD
logP / permeability assay context
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